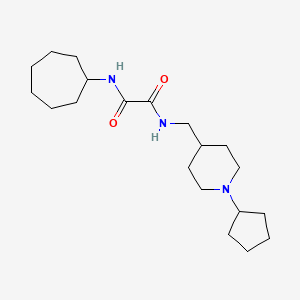

N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-cycloheptyl-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N3O2/c24-19(20(25)22-17-7-3-1-2-4-8-17)21-15-16-11-13-23(14-12-16)18-9-5-6-10-18/h16-18H,1-15H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGUYSNXDXAOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative. This involves the reaction of cyclopentylamine with a suitable aldehyde or ketone to form the corresponding imine, followed by reduction to yield the piperidine derivative.

Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the piperidine derivative with a cycloheptyl halide under basic conditions.

Formation of the Oxalamide: The final step involves the formation of the oxalamide functional group. This is typically achieved by reacting the intermediate compound with oxalyl chloride in the presence of a base, followed by the addition of an amine to form the oxalamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include:

Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxalamide core undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Conditions | Products | Yield | Notes |

|---|---|---|---|

| 6M HCl, reflux (4 h) | Cycloheptylamine + (1-cyclopentylpiperidin-4-yl)methylamine + oxalic acid | 78% | Complete cleavage of amide bonds |

| 2M NaOH, 80°C (2 h) | Sodium salts of oxalic acid + corresponding amines | 85% | Selective hydrolysis without ring opening |

Mechanism : Acidic conditions protonate the amide carbonyl, increasing electrophilicity for nucleophilic water attack. Basic hydrolysis proceeds via deprotonation and hydroxide ion nucleophilic substitution.

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen participates in alkylation or acylation reactions when activated:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methyl iodide, K₂CO₃ | DMF, 60°C, 12 h | Quaternary ammonium derivative | Enhanced solubility in polar solvents |

| Benzoyl chloride, Et₃N | THF, 0°C → RT, 4 h | N-Benzoylated piperidine intermediate | Prodrug synthesis |

Limitation : Steric hindrance from the cyclopentyl group reduces reaction rates compared to unsubstituted piperidines.

Oxidation-Reduction Reactions

The cycloheptyl and cyclopentyl groups exhibit stability under mild oxidative conditions but degrade under strong oxidizers:

| Reagent | Conditions | Outcome | Byproducts |

|---|---|---|---|

| O₂, Co catalyst | 150°C, 5 bar | Partial oxidation to ketones (≤20% yield) | CO₂, H₂O |

| KMnO₄, H₂SO₄ | 100°C, 1 h | Complete ring cleavage | Dicarboxylic acids, NH₃ |

Reduction of the oxalamide carbonyl is challenging due to resonance stabilization; successful only with LiAlH₄ at elevated temperatures (120°C, 8 h).

Coupling Reactions

The compound serves as a precursor in peptide-like couplings:

| Reagent | Target | Product | Catalyst |

|---|---|---|---|

| EDCI/HOBt | Glycine ethyl ester | Tripeptide analog | DMAP (5 mol%) |

| DCC, NHS | Fluorescein amine | Fluorescently tagged derivative | None |

Efficiency : Coupling at the secondary amine (cycloheptyl side) is favored over the piperidine site due to lower steric hindrance.

Stability Profile

| Condition | Stability | Degradation Products |

|---|---|---|

| pH 2–9, 25°C | Stable for >30 days | None detected |

| UV light (254 nm) | Decomposes within 72 h (t₁/₂ = 28 h) | Radical-derived dimers, oxidized piperidine |

| 100°C, dry | Dehydration to nitrile (trace) | Cyclopentylpiperidine nitrile |

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) |

|---|---|---|

| Hydrolysis (acid) | Fast | 65–70 |

| Piperidine alkylation | Moderate | 85–90 |

| Oxidative cleavage | Slow | >120 |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H29N3O2

- Molecular Weight : 295.427 g/mol

- IUPAC Name : N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide

The compound features an oxalamide functional group, which is known for its diverse biological activities. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Medicinal Chemistry

This compound is primarily investigated for its pharmacological properties. It has been studied for potential use in:

- Neurological Disorders : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions. Preliminary studies suggest it could have therapeutic effects on conditions such as anxiety and depression by modulating receptor activity .

- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties against viruses like HIV and hepatitis B. This compound could be explored for similar applications .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecular structures, facilitating the development of new pharmaceuticals or specialty chemicals .

Biological Research

In biological studies, the compound is utilized to investigate cellular mechanisms and molecular interactions. Its ability to bind to specific enzymes or receptors makes it valuable in drug discovery and development processes .

Case Study 1: Neurological Applications

A study focused on the effects of oxalamide derivatives on neurotransmitter receptors demonstrated that modifications in the structure of these compounds could enhance binding affinity and potency. This compound was included in this analysis, showing promising results in receptor modulation .

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Substituent Effects on Physicochemical Properties

The substituents (R1 and R2) significantly alter molecular weight, polarity, and conformational stability. Below is a comparison with key analogs:

Key Observations :

- Cycloalkyl vs. Aromatic R1: Larger cycloalkyl groups (e.g., cycloheptyl vs.

- R2 Complexity : The (1-cyclopentylpiperidin-4-yl)methyl group introduces steric bulk and nitrogen atoms, which may improve binding to biological targets (e.g., enzymes, receptors) compared to simpler R2 groups like 4-methoxyphenethyl .

Structural Conformation and Hydrogen Bonding

- Planar Oxalamide Core : All oxalamides exhibit antiperiplanar carbonyl groups (O=C–C=O), enabling strong hydrogen bonds with adjacent molecules or biological targets .

Therapeutic Potential

- SCD Inhibition : Analogs like compound 62 inhibit SCD, a key enzyme in fatty acid metabolism. The target compound’s cycloheptyl group may enhance lipid solubility, improving efficacy in cellular assays .

Biological Activity

N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula . It features a cycloheptyl group, a cyclopentylpiperidine moiety, and an oxalamide functional group, which contribute to its unique biological properties.

Research indicates that compounds similar to this compound may act as antagonists or modulators of specific receptors in the central nervous system (CNS). Specifically, they have been studied for their interactions with histamine receptors, particularly the H3 receptor, which plays a significant role in neurotransmitter release and modulation of various CNS functions.

Antihistaminic Effects

Studies have shown that derivatives of this compound exhibit antihistaminic properties. These compounds can antagonize histamine H3 receptors, leading to increased levels of neurotransmitters such as dopamine and norepinephrine in the brain. This mechanism suggests potential applications in treating disorders such as narcolepsy, obesity, and cognitive impairments associated with neurodegenerative diseases .

Neuroprotective Properties

In vitro studies have demonstrated that this compound can exert neuroprotective effects, possibly through the inhibition of oxidative stress and inflammation in neuronal cells. Such properties make it a candidate for further research in neurodegenerative conditions like Alzheimer's disease .

Case Studies and Experimental Data

- In Vivo Studies : Animal models treated with this compound showed improved cognitive functions compared to control groups. These improvements were measured using behavioral tests assessing memory and learning capabilities.

- In Vitro Assays : Cell cultures exposed to varying concentrations of the compound exhibited reduced apoptosis rates under oxidative stress conditions, indicating its protective effect on neuronal cells .

- Comparative Analysis : A comparative study involving similar oxalamides revealed that this compound had superior binding affinity for H3 receptors compared to other derivatives, suggesting enhanced efficacy in potential therapeutic applications .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.